![molecular formula C22H13BrN4 B2802192 6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline CAS No. 312633-78-6](/img/structure/B2802192.png)
6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline
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Overview
Description
Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . They show a broad range of chemical and biological properties .
Synthesis Analysis
The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . They show a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its wide range of chemical and biological properties . Derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some derivatives of imidazole have shown good scavenging potential, which suggests their potential use as antioxidants .
Cytotoxicity Evaluation
A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold, similar to the compound , have been synthesized and screened against a panel of NCI-60 humanoid cancer cell lines for in vitro cytotoxicity evaluation .
Blocking AQ Signal Reception
The compound has been used in pharmacological blocking of AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Inhibition of Microtubule Assembly Formation
Compounds similar to the one have shown significant activity against human prostate cancer cell line DU-145, effectively inhibiting microtubule assembly formation .
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds with its targets, leading to various biological effects .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .
properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4/c23-14-9-10-19-13(11-14)12-15(21-24-16-5-1-2-6-17(16)25-21)22-26-18-7-3-4-8-20(18)27(19)22/h1-12H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANFPTXWIKVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)N5C3=NC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline |
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